4-Methoxyphenyl 3-(piperidin-1-ylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 3-(piperidin-1-ylsulfonyl)benzoate is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a piperidinylsulfonyl group, and a benzoate ester, making it a versatile molecule for synthetic and analytical purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3-(piperidin-1-ylsulfonyl)benzoate typically involves the reaction of 4-methoxyphenol with 3-(piperidin-1-ylsulfonyl)benzoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate esterification. Common solvents used in this process include dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyphenyl 3-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-Methoxyphenyl 3-(piperidin-1-ylsulfonyl)benzyl alcohol.
Substitution: 4-Nitro-3-(piperidin-1-ylsulfonyl)benzoate or 4-chloro-3-(piperidin-1-ylsulfonyl)benzoate.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 3-(piperidin-1-ylsulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 3-(piperidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The piperidinylsulfonyl group can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylboronic acid: Shares a similar structural motif but with a boronic acid group instead of a benzoate ester.
1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine: Contains a piperazine ring instead of a benzoate ester.
Uniqueness
4-Methoxyphenyl 3-(piperidin-1-ylsulfonyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxy group and a piperidinylsulfonyl group allows for diverse interactions and applications, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C19H21NO5S |
---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 3-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C19H21NO5S/c1-24-16-8-10-17(11-9-16)25-19(21)15-6-5-7-18(14-15)26(22,23)20-12-3-2-4-13-20/h5-11,14H,2-4,12-13H2,1H3 |
InChI-Schlüssel |
IMDHUUWTPMQFTG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.